3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and a hydroxy-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the thiadiazole ring: This step involves the cyclization of a thiosemicarbazide derivative with an appropriate carbonyl compound.
Attachment of the hydroxy-dimethylphenyl group: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has shown promise as a therapeutic agent
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical reactivity allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
- 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
- 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(butyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(2-hydroxy-3,4-dimethylphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H19N5O2S/c1-8(2)16-21-22-17(25-16)18-15(24)13-7-12(19-20-13)11-6-5-9(3)10(4)14(11)23/h5-8,23H,1-4H3,(H,19,20)(H,18,22,24) |
InChI Key |
XEYSUDMUOHMFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=NNC(=C2)C(=O)NC3=NN=C(S3)C(C)C)O)C |
Origin of Product |
United States |
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